3-(4-ethoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
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Description
3-(4-ethoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Synthesis and Chemical Transformations
- The work by Mamedov et al. (2011) highlights a novel acid-catalyzed rearrangement in the system of 3-(α-aminobenzyl)quinoxalin-2(1H)-one with ethyl acetoacetate, leading to the synthesis of benzimidazole derivatives. This process may offer insights into novel synthetic routes for related quinoline compounds (Mamedov et al., 2011).
- Bänziger et al. (2000) presented a practical, large-scale synthesis of octahydrobenzo[g]quinoline derivatives, highlighting methodologies that could be adapted for synthesizing similar quinoline structures (Bänziger et al., 2000).
Biological Activities and Applications
- Refaat et al. (2004) synthesized novel quinoxaline derivatives, demonstrating their antimicrobial activities. Such studies suggest potential applications of quinoline derivatives in developing new antimicrobial agents (Refaat et al., 2004).
- The synthesis of compounds with potential PKC inhibitory activity, as explored by Walz and Sundberg (2000) in the context of sponge-derived compounds, underscores the potential of quinoline derivatives in pharmacological applications (Walz & Sundberg, 2000).
Novel Compounds and Their Potential
- Kang et al. (2018) presented a one-pot synthesis of 3-carbonyl-quinolin-4(1H)-ones, demonstrating the versatility of quinoline derivatives and their potential for diverse applications, including as intermediates in pharmaceutical synthesis (Kang et al., 2018).
properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-3-30-21-13-11-20(12-14-21)25(28)23-17-27(16-19-8-6-7-18(2)15-19)24-10-5-4-9-22(24)26(23)29/h4-15,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSJHKHMIXURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
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